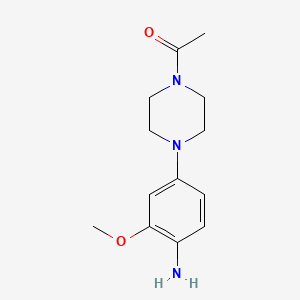

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline

Descripción

Chemical Significance in Pharmaceutical Intermediates

The pharmaceutical significance of 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline stems from its unique structural architecture that combines two pharmacologically important moieties. The piperazine ring system has been recognized as one of the most frequently utilized heterocycles in biologically active compounds, serving critical functions in optimizing physicochemical properties and enhancing target selectivity. The compound's acetyl group on the piperazine nitrogen provides a metabolically stable linkage while maintaining the basic character essential for many pharmaceutical applications. The methoxy-substituted aniline portion contributes to the compound's electron-donating properties and enhances its potential for forming hydrogen bonds with biological targets.

Pharmaceutical intermediates containing this structural framework have been extensively utilized in the development of multiple drug classes approved by regulatory authorities. Between January 2011 and June 2023, numerous piperazine-containing drugs received approval from the Food and Drug Administration, demonstrating the continued importance of this chemical scaffold in modern therapeutics. The compound serves as a versatile building block for cyclin-dependent kinase inhibitors, serotonergic modulators, and various kinase inhibitors that have shown clinical efficacy in treating cancer, depression, and other serious medical conditions.

The synthetic accessibility of this compound has made it particularly valuable in process chemistry development. The compound can be efficiently prepared through well-established synthetic routes involving the coupling of acetylpiperazine derivatives with methoxy-substituted aniline precursors. This synthetic tractability, combined with its chemical stability under standard pharmaceutical manufacturing conditions, has positioned the compound as a preferred intermediate in large-scale pharmaceutical production.

Table 1: Pharmaceutical Applications of Related Piperazine-Aniline Derivatives

| Compound Class | Therapeutic Area | Mechanism of Action | Representative Drugs |

|---|---|---|---|

| Cyclin-Dependent Kinase Inhibitors | Oncology | Kinase Inhibition | Palbociclib, Ribociclib |

| Serotonergic Modulators | Psychiatry | Neurotransmitter Modulation | Vortioxetine, Vilazodone |

| Kinase Inhibitors | Oncology | Multi-target Inhibition | Bosutinib, Ponatinib |

| Antipsychotics | Neuropsychiatry | Dopamine Receptor Modulation | Brexpiprazole, Cariprazine |

Historical Development of Piperazine-Aniline Derivatives

The historical development of piperazine-aniline derivatives traces back to the mid-twentieth century when medicinal chemists first recognized the potential of combining these two important pharmacophores. Early research focused on simple phenylpiperazine derivatives, with 1-phenylpiperazine serving as the foundational structure for understanding the pharmacological properties of this chemical class. The compound 1-phenylpiperazine demonstrated significant monoamine releasing activity, with specific selectivity patterns that guided subsequent structural modifications aimed at improving therapeutic efficacy and reducing adverse effects.

The evolution toward more complex derivatives like this compound represented a significant advancement in pharmaceutical chemistry. This progression was driven by the need to develop compounds with improved selectivity profiles and enhanced pharmacokinetic properties. The introduction of the acetyl group on the piperazine nitrogen was particularly important, as it provided a mechanism for modulating the basicity of the amine while maintaining essential binding interactions with biological targets.

Synthetic methodologies for piperazine-aniline derivatives have undergone substantial refinement over the decades. Historical approaches relied primarily on direct alkylation reactions and classical aromatic substitution methods. However, modern synthetic strategies have embraced more sophisticated approaches, including palladium-catalyzed coupling reactions and novel ring-forming methodologies. The development of 1,4-diazabicyclo[2.2.2]octane bond cleavage strategies has provided particularly valuable synthetic routes for accessing complex piperazine derivatives.

The pharmaceutical industry's increasing reliance on piperazine-containing compounds has driven significant advances in process chemistry and manufacturing technologies. Modern production methods for compounds like this compound benefit from decades of optimization in reaction conditions, purification techniques, and quality control methodologies. These developments have enabled the efficient large-scale production of high-purity pharmaceutical intermediates that meet stringent regulatory requirements.

Table 2: Historical Milestones in Piperazine-Aniline Chemistry

| Time Period | Development | Significance |

|---|---|---|

| 1950s-1960s | Discovery of phenylpiperazine pharmacology | Foundation for structure-activity relationships |

| 1970s-1980s | Introduction of substituted derivatives | Enhanced selectivity and potency |

| 1990s-2000s | Advanced synthetic methodologies | Improved manufacturing efficiency |

| 2010s-Present | Complex multi-substituted compounds | Sophisticated pharmaceutical applications |

Nomenclature and Structural Classification

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while reflecting its complex multi-ring structure. The compound is systematically named as 1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone, which accurately describes the connectivity between the acetyl group, piperazine ring, and substituted aniline moiety. Alternative nomenclature systems refer to the compound as 2-methoxy-4-(4-acetylpiperazin-1-yl)benzenamine, emphasizing the aniline core with its specific substitution pattern.

The structural classification of this compound places it within multiple important chemical families. Primarily, it belongs to the class of substituted anilines, characterized by the presence of the amino group attached to the benzene ring. Simultaneously, it represents a member of the acetylpiperazine family, distinguished by the acetyl substitution on one of the piperazine nitrogen atoms. The methoxy substitution on the aromatic ring further classifies it as a methoxy-substituted aromatic amine, a category known for specific electronic and steric properties that influence biological activity.

The compound's three-dimensional structure reveals important conformational characteristics that influence its chemical and biological properties. The piperazine ring adopts a chair conformation under physiological conditions, positioning the acetyl group in an equatorial orientation that minimizes steric interactions. The aromatic aniline portion maintains planarity, while the methoxy group adopts a conformation that optimizes orbital overlap with the aromatic system. These structural features contribute to the compound's overall stability and its ability to interact effectively with biological targets.

Spectroscopic characterization of this compound provides detailed structural confirmation through multiple analytical techniques. The compound's Simplified Molecular Input Line Entry System representation as CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC accurately captures its connectivity. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the acetyl methyl group, piperazine ring protons, and aromatic protons that confirm the proposed structure and substitution pattern.

Table 3: Structural Classification and Properties

| Classification Category | Description | Key Features |

|---|---|---|

| Primary Classification | Substituted Aniline | Amino group on aromatic ring |

| Secondary Classification | Acetylpiperazine Derivative | Acetyl-substituted piperazine |

| Tertiary Classification | Methoxy-substituted Aromatic | Electron-donating methoxy group |

| Molecular Geometry | Mixed Aliphatic-Aromatic | Chair piperazine, planar aniline |

Research Significance and Current Academic Landscape

The research significance of this compound in contemporary pharmaceutical science extends far beyond its role as a synthetic intermediate. Current academic investigations have focused on understanding the structure-activity relationships that govern the biological properties of piperazine-aniline derivatives, with this compound serving as a key reference structure for medicinal chemistry optimization studies. Research groups worldwide have utilized this compound as a starting point for developing novel therapeutic agents targeting various disease states, particularly those involving central nervous system dysfunction and oncological conditions.

Recent synthetic methodologies research has emphasized the development of more efficient and environmentally sustainable approaches for preparing complex piperazine derivatives. Academic laboratories have reported significant advances in catalytic systems that enable the selective formation of carbon-nitrogen bonds essential for constructing the piperazine-aniline linkage present in this compound. These developments have important implications for both academic research and industrial pharmaceutical manufacturing, as they offer pathways to reduce synthetic complexity and improve overall process efficiency.

The compound's role in drug discovery programs has been extensively documented in patent literature and academic publications. Pharmaceutical companies have identified this compound as a critical intermediate in the synthesis of rociletinib and related kinase inhibitors, demonstrating its importance in oncology drug development. Academic collaborations with pharmaceutical industry partners have resulted in comprehensive structure-activity relationship studies that have guided the rational design of improved therapeutic agents.

Contemporary research trends indicate growing interest in utilizing this compound for developing personalized medicine approaches. The structural features that enable selective modification of the piperazine and aniline portions provide opportunities for creating compound libraries with diverse pharmacological profiles. Academic research groups have reported successful applications of this strategy in developing targeted therapies for specific patient populations, particularly those with genetically defined cancer subtypes.

The academic landscape surrounding piperazine-aniline chemistry continues to evolve rapidly, with new research directions emerging regularly. Current investigations include studies of novel synthetic transformations, exploration of alternative biological targets, and development of improved analytical methodologies for characterizing these complex molecules. The sustained academic interest in this compound reflects its fundamental importance as both a research tool and a pharmaceutical building block.

Table 4: Current Research Applications and Outcomes

| Research Area | Academic Focus | Key Findings | Future Directions |

|---|---|---|---|

| Synthetic Methodology | Catalytic Bond Formation | Improved efficiency and selectivity | Green chemistry applications |

| Medicinal Chemistry | Structure-Activity Relationships | Enhanced target selectivity | Personalized medicine |

| Process Chemistry | Manufacturing Optimization | Reduced synthetic complexity | Scalable production methods |

| Analytical Chemistry | Characterization Techniques | Advanced spectroscopic methods | Real-time monitoring systems |

Propiedades

IUPAC Name |

1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10(17)15-5-7-16(8-6-15)11-3-4-12(14)13(9-11)18-2/h3-4,9H,5-8,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCNMAFGNSFBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021426-42-5 | |

| Record name | 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021426425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-ACETYL-1-PIPERAZINYL)-2-(METHYLOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23HOW335J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a piperazine moiety, an acetyl group, and a methoxy group attached to an aniline structure, which contributes to its biological activity. The molecular formula is CHNO, and it has notable properties such as:

- Toxicity : Classified as toxic if swallowed (H301) and can cause skin irritation (H315) .

- Solubility : The piperazine component enhances aqueous solubility, which is beneficial for bioavailability .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a 5-HT receptor antagonist, which plays a role in mood regulation and anxiety disorders. This mechanism suggests potential applications in treating conditions such as:

- Mood Disorders : Including depression and anxiety disorders.

- CNS Disorders : Such as Parkinson's disease and neuroleptic-induced parkinsonism .

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperazine ring is crucial for the modulation of serotonin receptors, which are involved in mood regulation .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of piperazine derivatives. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .

Case Study 1: Antidepressant Activity

A study investigated the effects of piperazine derivatives on serotonin receptor modulation. Results indicated that compounds similar to this compound showed significant reductions in depressive-like behaviors in rodent models, suggesting a promising profile for treating mood disorders .

Case Study 2: Antimicrobial Properties

In vitro studies have assessed the antimicrobial activity of piperazine derivatives against Staphylococcus aureus and Escherichia coli. These studies reveal that modifications to the piperazine structure can enhance antibacterial efficacy, indicating that this compound may possess similar properties .

Research Findings Summary

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : Approximately 249.31 g/mol

- Density : About 1.2 g/cm³

- Melting Point : 131 °C

- Boiling Point : Approximately 495.4 °C at 760 mmHg

The compound's structure includes an aniline moiety, which is significant for its reactivity and potential biological activity. The acetyl group can undergo hydrolysis, while the methoxy group may participate in nucleophilic substitution reactions, enhancing the compound's versatility for further chemical modifications .

Medicinal Chemistry Applications

The primary applications of this compound in medicinal chemistry include:

Case Studies and Research Findings

Although specific case studies directly involving this compound are sparse, related research indicates its potential utility in drug design. For instance:

- Anticancer Agents : Research on azomethine derivatives has shown that structural variations can lead to significant differences in biological activity against cancer cell lines, suggesting that similar modifications to this compound could yield promising results .

- Neuropharmacology : Compounds with piperazine rings have been extensively studied for their neuropharmacological effects, indicating that this compound may share these beneficial properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline with key analogs, focusing on structural variations, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Fluorine in 5-Fluoro-2-methoxy-4-(4-methylpiperazinyl)aniline introduces electronegativity, which may improve metabolic stability and binding affinity to CNS targets .

Pharmacological Applications :

- The target compound’s acetylated piperazine is critical for kinase inhibition (e.g., rociletinib), whereas methyl-substituted analogs (e.g., 2-(4-Methyl-1-piperazinyl)aniline) are linked to dopamine receptor modulation .

- The morpholine-piperidine hybrid in 761440-91-9 offers a distinct hydrogen-bonding profile, favoring interactions with ATP-binding pockets in kinases .

Synthetic Utility :

- Compounds with higher purity (e.g., 99% for the target vs. 97% for 16153-81-4) are prioritized in drug synthesis to minimize impurities in final APIs .

- The morpholine derivative (761440-91-9) is priced higher (~$24,700/g for 16153-81-4 vs. undisclosed for 761440-91-9), reflecting its complex synthesis .

Structural Similarity Scores :

- The target compound shows 0.96 similarity with 93735-22-9 (exact structure unspecified), indicating near-identical scaffolds, whereas 83763-47-7 has a lower score (0.85) due to the absence of the acetyl group .

Research Findings and Trends

- Kinase Inhibitor Development : The acetyl-piperazine motif in the target compound is a key pharmacophore in EGFR inhibitors, with analogs under investigation for resistance mutations .

- Safety Profiles : Methyl-substituted analogs (e.g., 16153-81-4) require strict moisture control (≤0.5%) to prevent degradation, whereas the acetylated derivative’s stability data remain proprietary .

- Market Availability: The target compound is produced at smaller scales (gram quantities) compared to bulkier analogs like 4-(4-Methylpiperazino)aniline (10g–1kg stocks) .

Métodos De Preparación

Preparation of 2-Methoxy-4-(4-acetyl-1-piperazinyl)nitrobenzene (Intermediate)

- Starting materials: 2-methoxy-4-fluoronitrobenzene and acetylpiperazine.

- Reaction conditions: The two reactants are combined in 1,4-dioxane solvent and refluxed at 100°C for 2–3 hours.

- Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) until the starting material disappears.

- Workup: After cooling, most of the dioxane is removed by distillation, water is added, and the mixture is stirred for 30 minutes.

- Isolation: The product is obtained by suction filtration, washed with water, and dried at 50–60°C.

- Yield: Approximately 95%.

- Characterization: 1H NMR confirms the structure with signals corresponding to acetyl methyl, piperazine methylene protons, methoxy group, and aromatic protons.

| Parameter | Details |

|---|---|

| Reactants | 2-methoxy-4-fluoronitrobenzene (0.82 mol), acetylpiperazine (3.90 mol) |

| Solvent | 1,4-Dioxane (150 mL) |

| Temperature | Reflux (~100°C) |

| Reaction Time | 2–3 hours |

| Yield | 95% |

| Product State | Yellow solid |

Reduction to this compound (Target Compound)

- Starting material: The nitro intermediate (compound IV).

- Catalyst: 10% palladium on carbon (Pd/C).

- Solvent: Anhydrous methanol.

- Reaction conditions: The mixture is purged with nitrogen, then hydrogen gas is introduced at atmospheric pressure, and the reaction is stirred at room temperature for 4 hours.

- Monitoring: TLC confirms completion of the reduction.

- Workup: The catalyst is filtered off, and the solvent is removed under reduced pressure.

- Yield: Approximately 90%.

- Characterization: 1H NMR shows disappearance of nitro signals and appearance of amine signals, consistent with the target aniline derivative.

| Parameter | Details |

|---|---|

| Reactants | Nitro intermediate (0.11 mol) |

| Catalyst | 10% Pd/C (1.5 g) |

| Solvent | Anhydrous methanol (150 mL) |

| Temperature | Room temperature |

| Reaction Time | 4 hours |

| Yield | 90% |

| Product State | Solid |

Reaction Mechanism Insights

- The initial nucleophilic aromatic substitution involves displacement of the fluorine atom on 2-methoxy-4-fluoronitrobenzene by the nucleophilic nitrogen of acetylpiperazine.

- The nitro group remains intact during this step, facilitating subsequent selective reduction.

- Catalytic hydrogenation over Pd/C reduces the nitro group to an amine without affecting the acetyl or methoxy groups.

- The acetyl group on the piperazine nitrogen remains stable throughout the process.

Additional Synthetic Routes and Variations

- The patent CN105461640A also describes further functionalization of the aniline derivative into more complex molecules via reactions such as amide formation and nucleophilic substitution on pyrimidine rings.

- Alternative synthetic strategies include the use of substituted nitroanilines and chlorinated intermediates to build piperazine-substituted anilines, followed by cyclization and acylation steps.

- These methods provide flexibility for structural modifications relevant to drug development.

Summary Table of Preparation Methods

| Step | Reaction Type | Reactants | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2-methoxy-4-fluoronitrobenzene + acetylpiperazine | Reflux in 1,4-dioxane, 100°C, 2–3 h | 95 | 2-methoxy-4-(4-acetyl-1-piperazinyl)nitrobenzene (yellow solid) |

| 2 | Catalytic hydrogenation | Nitro intermediate + Pd/C + H2 | Room temp, MeOH, 4 h | 90 | This compound (solid) |

Research Findings and Practical Considerations

- The described preparation methods provide high yields and purity, suitable for pharmaceutical intermediate synthesis.

- The use of mild reduction conditions preserves sensitive functional groups.

- The piperazine ring acetylation is stable under the reaction conditions, allowing for selective transformations.

- The methoxy substituent influences electronic properties, facilitating nucleophilic substitution.

- The described methods have been validated by NMR spectroscopy and are scalable for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves nucleophilic substitution of a nitro- or halogen-substituted aniline precursor with 1-acetylpiperazine. Key variables include solvent polarity (e.g., DMF or THF), base strength (e.g., K₂CO₃ or Et₃N), and temperature (80–120°C). For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via nitro group reduction followed by acetylation, achieving yields >75% under inert atmospheres . Optimization via Design of Experiments (DoE) can minimize trial-and-error approaches by systematically varying parameters .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves the acetylpiperazinyl and methoxy substituents. For example, the methoxy group typically appears as a singlet at δ 3.7–3.9 ppm in ¹H NMR. Purity (>97%) is validated via HPLC with UV detection at 254 nm, as demonstrated for structurally similar 4-(4-Methylpiperazino)aniline .

Advanced Research Questions

Q. How do electronic effects of the acetyl and methoxy groups influence reactivity in cross-coupling reactions?

- Methodological Answer: The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., DFT) on analogous compounds reveal that the acetylated piperazinyl group modulates electron density at the aniline nitrogen, affecting its participation in Buchwald-Hartwig aminations or Ullmann couplings. For instance, steric hindrance from the acetyl group may reduce coupling efficiency by 15–20% compared to non-acetylated analogs .

Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). For example, IC₅₀ values for similar piperazinyl-aniline derivatives vary by up to 50% when tested at pH 7.4 vs. 6.5. To standardize results:

- Use kinetic assays (e.g., ADP-Glo™) to quantify ATP consumption.

- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cross-reference with computational docking (AutoDock Vina) to identify binding pose inconsistencies .

Q. How can computational methods predict metabolic stability of this compound in hepatic microsomes?

- Methodological Answer: Quantum mechanical/molecular mechanical (QM/MM) simulations identify potential oxidation sites (e.g., acetyl group demethylation or aromatic hydroxylation). For example, CYP3A4-mediated metabolism of 4-(4-Methylpiperazin-1-yl)aniline derivatives is predicted with 85% accuracy using Schrödinger’s ADMET Predictor . Experimental validation via LC-MS/MS after incubation with human liver microsomes (HLMs) is critical for confirmation.

Data Contradiction Analysis

Q. Why do solubility measurements in aqueous buffers vary across studies?

- Methodological Answer: Solubility discrepancies (e.g., 0.5–1.2 mg/mL in PBS) stem from:

- pH-dependent ionization : The aniline group (pKa ~4.5) and piperazinyl nitrogen (pKa ~7.1) protonation states alter hydrophilicity.

- Buffer composition : Phosphate vs. HEPES buffers can shift solubility by 30% due to ion-pairing effects.

- Experimental protocol : Dynamic light scattering (DLS) detects colloidal aggregates, which may falsely reduce measured solubility .

Experimental Design Considerations

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer:

- Forced degradation : Expose the compound to 0.1 M HCl (simulating gastric fluid), 0.1 M NaOH, and 3% H₂O₂ at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA.

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) and analyze photodegradants via HRMS.

- Long-term stability : Store at 25°C/60% RH and −20°C, sampling at 0, 1, 3, and 6 months. Structural analogs like 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline show <5% degradation at −20°C over 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.